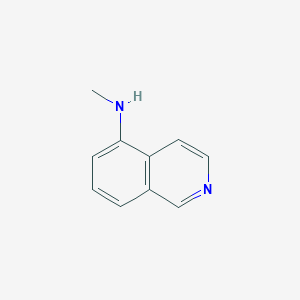

N-Methyl-5-isoquinolinamine

Übersicht

Beschreibung

N-Methyl-5-isoquinolinamine is an organic compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-isoquinolinamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form the isoquinoline ring system .

Another method involves the use of ruthenium catalysis for the direct activation of C-H bonds, leading to the formation of isoquinoline derivatives from dibenzoylhydrazine . This environmentally friendly method shortens purification time and avoids the use of external oxidants or transition metals.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-5-isoquinolinamine undergoes various chemical reactions, including:

Oxidation: Conversion to N-oxide derivatives using oxidizing agents.

Reduction: Reduction of the isoquinoline ring to tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: this compound N-oxide.

Reduction: N-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine.

Substitution: Halogenated or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

N-Methyl-5-isoquinolinamine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-Methyl-5-isoquinolinamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it has been shown to interact with dopamine receptors and monoamine oxidase (MAO) enzymes, influencing neurotransmitter levels and exhibiting neuroprotective properties .

Vergleich Mit ähnlichen Verbindungen

N-Methyl-5-isoquinolinamine can be compared with other isoquinoline derivatives, such as:

3-methylisoquinolin-5-amine: Similar in structure but with a methyl group at the 3-position.

1-methyl-1,2,3,4-tetrahydroisoquinoline: A reduced form of isoquinoline with neuroprotective properties.

Isoquinoline: The parent compound, known for its wide range of biological activities.

This compound is unique due to its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and industrial applications.

Biologische Aktivität

N-Methyl-5-isoquinolinamine is a nitrogen-containing heterocyclic compound that has garnered attention in recent years for its diverse biological activities, particularly in the context of cancer research. This article provides a detailed overview of the biological activity of this compound, including its effects on various cancer cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as isoquinolinamines, characterized by their isoquinoline backbone. The chemical structure is essential for its biological activity, influencing its interaction with biological targets.

Anticancer Effects

Recent studies have highlighted the potent anticancer properties of this compound and its derivatives. A significant focus has been on their effects against acute lymphoblastic leukemia (ALL) cells. In a comparative study, several isoquinolinamine compounds were synthesized and evaluated for their anti-leukemic potential:

- Cell Lines Tested : B-ALL (SEM, RS4;11) and T-ALL (Jurkat, CEM).

- Results : B-ALL cells exhibited greater sensitivity to isoquinolinamine compounds compared to T-ALL cells. For instance, the compound FX-9 demonstrated IC50 values ranging from 0.54 to 1.94 µM against B-ALL cells, while maintaining low cytotoxicity against healthy leukocytes .

Table 1: Summary of Biological Activity Against ALL Cell Lines

| Compound | Cell Line | IC50 (µM) | Metabolic Activity Reduction (%) |

|---|---|---|---|

| FX-3 | SEM | 0.54 | 26.7 |

| FX-7 | SEM | 1.94 | 25.2 |

| FX-9 | RS4;11 | 0.75 | Not specified |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Signal Pathway Modulation : The compound influences critical signaling pathways such as PI3K/AKT and MAPK, which are often dysregulated in cancer cells .

- Induction of Apoptosis : Exposure to isoquinolinamines has been associated with morphological changes in cells indicative of apoptosis, suggesting that these compounds can trigger programmed cell death in malignant cells .

- Kinase Inhibition : Although functional inhibition testing revealed no specific inhibitory activity among cancer-related kinases, the overall anti-proliferative effects suggest potential indirect interactions with these pathways .

Case Studies

A notable case study involved the evaluation of this compound derivatives in a preclinical setting:

- Study Design : The study involved treating B-ALL cell lines with varying concentrations of this compound derivatives over a period of 72 hours.

- Findings : The results indicated a significant reduction in metabolic activity at concentrations as low as 5 µM, reinforcing the compound's potential as an effective anti-leukemic agent .

Eigenschaften

IUPAC Name |

N-methylisoquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-11-10-4-2-3-8-7-12-6-5-9(8)10/h2-7,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLZYDVGSVPZLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC2=C1C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.